molecular formula C9H15NO3 B14773765 Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B14773765
M. Wt: 185.22 g/mol
InChI Key: FCHNYIOTDDLOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with a complex structure that includes a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with appropriate amines under controlled conditions to form the desired tetrahydropyridine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific tetrahydropyridine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6,10-11H,3-5H2,1-2H3

InChI Key

FCHNYIOTDDLOFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CNC(C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.